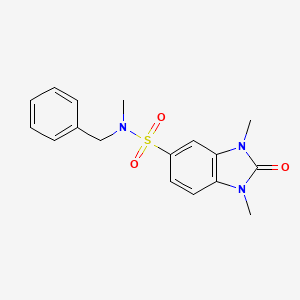

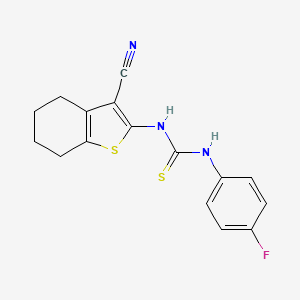

![molecular formula C23H23N3O4S B5540504 N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of this compound involves multiple steps, starting from substituted benzaldehydes to form key intermediates, such as hydrazinyl)benzenesulfonamides, which are then further processed. For example, Gul et al. (2016) describe a similar synthesis process for related sulfonamides, highlighting the complexity of such chemical syntheses (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{2-[2-(2-Methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide has been extensively studied. For instance, Purandara et al. (2018) explored the crystal structures of five N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, which are structurally similar, providing insights into their molecular conformations and hydrogen-bonding patterns (Purandara et al., 2018).

Chemical Reactions and Properties

Sulfonamide compounds like this one often exhibit interesting chemical reactions due to their functional groups. For instance, studies like those by Gul et al. (2016) on 4-(2-substituted hydrazinyl)benzenesulfonamides provide insights into the chemical reactivity and potential applications of these compounds in various fields (Gul et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Rodrigues et al. (2015) discussed the crystal structures of related sulfonamides, highlighting the importance of such studies in understanding the physical properties of these compounds (Rodrigues et al., 2015).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity, stability, and interactions with other molecules, is fundamental. Studies like those by Chandran et al. (2012) on similar sulfonamides provide a comprehensive understanding of these aspects (Chandran et al., 2012).

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One significant application of compounds related to N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) highlights the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit properties such as high singlet oxygen quantum yield and good fluorescence, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

Compounds with benzenesulfonamide structures have demonstrated antimicrobial and antifungal activities. Alyar et al. (2018) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, exhibiting antimicrobial activities against several bacterial strains. These compounds also showed potent inhibition activities on carbonic anhydrase enzymes, which can be crucial in further anti-tumor activity studies (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Photophysicochemical Properties

Öncül, Öztürk, and Pişkin (2022) explored the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. Their research indicates that these compounds have potential as photosensitizer candidates in photodynamic therapy due to their favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).

Antiproliferative Activities

The synthesis and study of arylidene-hydrazinyl-thiazole derivatives have shown significant antiproliferative activity on various carcinoma cell lines, as demonstrated by Grozav et al. (2014). These findings suggest a potential avenue for developing new therapeutic agents for cancer treatment (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014).

Crystal Structure Analysis

The study of the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives provides insights into their molecular conformations and hydrogen-bonding patterns. This analysis is crucial for understanding the properties and potential applications of these compounds in various scientific fields (Purandara, Foro, & Thimme Gowda, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-18-12-14-20(15-13-18)26(31(28,29)21-9-4-3-5-10-21)17-23(27)25-24-16-19-8-6-7-11-22(19)30-2/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBBTHZFDMWOFV-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

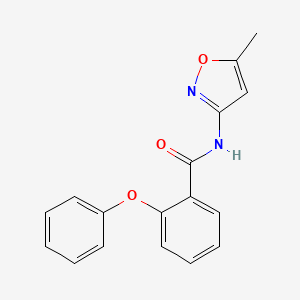

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

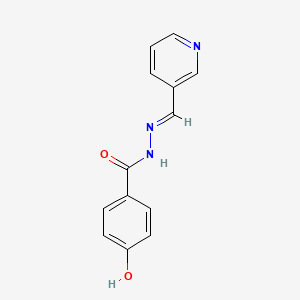

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

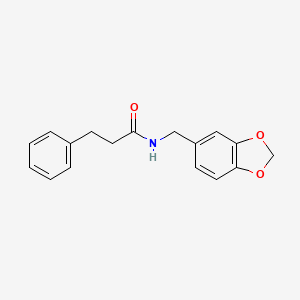

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)